molecular formula C12H15FO B14835179 1-Cyclopropoxy-4-fluoro-2-isopropylbenzene

1-Cyclopropoxy-4-fluoro-2-isopropylbenzene

Katalognummer: B14835179
Molekulargewicht: 194.24 g/mol
InChI-Schlüssel: XGBLYLMUXDRNRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a benzene ring. It is commonly used in research and development within the chemical industry.

Vorbereitungsmethoden

The synthesis of 1-cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-Cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene finds applications in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene involves its interaction with specific molecular targets. The cyclopropoxy and fluorine groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene can be compared with similar compounds such as:

These similar compounds highlight the unique structural features and reactivity of 1-cyclopropoxy-4-fluoro-2-(propan-2-yl)benzene, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H15FO

Molekulargewicht

194.24 g/mol

IUPAC-Name

1-cyclopropyloxy-4-fluoro-2-propan-2-ylbenzene

InChI

InChI=1S/C12H15FO/c1-8(2)11-7-9(13)3-6-12(11)14-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3

InChI-Schlüssel

XGBLYLMUXDRNRP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=CC(=C1)F)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.